Home > Products > Screening Compounds P25763 > Hydroxy Itraconazole
Hydroxy Itraconazole -

Hydroxy Itraconazole

Catalog Number: EVT-1576685
CAS Number:
Molecular Formula: C35H38Cl2N8O5
Molecular Weight: 721.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydroxyitraconazole is a member of piperazines.
Overview

Hydroxy Itraconazole is a significant metabolite of Itraconazole, an antifungal agent widely used in clinical settings. Itraconazole is known for its broad-spectrum antifungal activity, primarily targeting fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Hydroxy Itraconazole is produced through the metabolic processes in the liver and exhibits biological activity similar to its parent compound.

Source

Hydroxy Itraconazole is derived from the metabolism of Itraconazole, which undergoes hydroxylation primarily through the cytochrome P450 enzyme system, specifically CYP3A4. This metabolic pathway results in the formation of several active metabolites, including Hydroxy Itraconazole, Keto-Itraconazole, and N-desalkylitraconazole .

Classification

Hydroxy Itraconazole falls under the classification of triazole antifungals. It is categorized as a secondary metabolite due to its formation from the primary compound, Itraconazole. The compound is recognized for its pharmacological properties and therapeutic applications in treating various fungal infections.

Synthesis Analysis

Methods

The synthesis of Hydroxy Itraconazole can be achieved through various chemical reactions that involve the modification of the Itraconazole molecule. One common method involves enzymatic hydroxylation using cytochrome P450 enzymes, which introduces hydroxyl groups into the structure.

Technical Details

The process typically begins with the dissolution of Itraconazole in a suitable solvent, followed by the introduction of an oxidizing agent or enzyme that facilitates the hydroxylation reaction. The reaction conditions, such as temperature and pH, are critical for optimizing yield and selectivity towards Hydroxy Itraconazole.

Additionally, patents have been filed detailing specific synthetic routes to achieve optically pure isomers of Hydroxy Itraconazole, emphasizing the importance of stereochemistry in its biological activity .

Molecular Structure Analysis

Structure

The molecular formula for Hydroxy Itraconazole is C_35H_38ClN_5O_4S. Its structure includes a triazole ring and multiple functional groups that contribute to its pharmacological properties. The compound's stereochemistry plays a crucial role in its interaction with biological targets.

Data

The molecular weight of Hydroxy Itraconazole is approximately 616.22 g/mol. Structural analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provides insights into its conformation and functional group positioning.

Chemical Reactions Analysis

Reactions

Hydroxy Itraconazole participates in several chemical reactions that are pivotal to its biological function. The primary reaction involves binding to fungal cytochrome P450 enzymes, inhibiting their activity and subsequently disrupting ergosterol biosynthesis.

Technical Details

The inhibition mechanism can be described as competitive inhibition where Hydroxy Itraconazole competes with natural substrates for binding sites on the enzyme. This interaction alters the enzyme's conformation, leading to decreased production of ergosterol and increased permeability of fungal cell membranes .

Mechanism of Action

Process

The mechanism of action for Hydroxy Itraconazole involves several steps:

  1. Binding: Hydroxy Itraconazole binds to fungal cytochrome P450 enzymes.
  2. Inhibition: This binding inhibits the conversion of lanosterol to ergosterol.
  3. Disruption: The lack of ergosterol compromises the integrity of fungal cell membranes.
  4. Cell Death: Ultimately, this leads to increased permeability and leakage of intracellular contents, resulting in cell death.

Data

Studies have shown that Hydroxy Itraconazole exhibits a higher plasma concentration than its parent compound at steady state, indicating its significant role in antifungal efficacy .

Physical and Chemical Properties Analysis

Physical Properties

Hydroxy Itraconazole appears as a white to off-white powder with a melting point range typically between 150-160 degrees Celsius. It is sparingly soluble in water but shows better solubility in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

  • Solubility: Varies significantly with temperature; maximum solubility occurs in binary solvent mixtures.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels; optimal conditions are crucial for maintaining stability during storage and formulation .
Applications

Scientific Uses

Hydroxy Itraconazole has several applications in scientific research and clinical settings:

  • Therapeutic Use: It is utilized in treating systemic fungal infections such as aspergillosis and candidiasis.
  • Pharmacokinetic Studies: Due to its active nature, it serves as a marker for understanding the pharmacokinetics of Itraconazole.
  • Research Tool: Hydroxy Itraconazole is used in studies investigating drug interactions and metabolic pathways involving antifungal agents.
Introduction to Hydroxy Itraconazole

Hydroxy Itraconazole (chemical name: (2R,4S)-1-(butan-2-yl)-4-{4-[4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]phenyl}-4-(hydroxymethyl)-1,3-dioxolan-2-yl)methyl-1H-1,2,4-triazole) is a primary pharmacologically active metabolite of the antifungal drug Itraconazole. Its discovery marked a significant advancement in understanding the pharmacokinetic and pharmacodynamic profile of triazole antifungals. As a major circulating metabolite, it contributes substantially to the clinical efficacy of itraconazole-based therapies, particularly in immunocompromised patients.

Structural Characterization and Chemical Properties

Hydroxy Itraconazole (C35H38Cl2N8O5, CAS 112559-91-8) shares the core bis-triazole structure of itraconazole but features a hydroxyl group at the terminal carbon of the sec-butyl side chain—a modification arising from CYP3A4-mediated oxidation [5] [6]. This structural change confers distinct physicochemical properties:

  • Molecular Weight: 721.63 g/mol [1] [7]
  • Lipophilicity: Retains high lipophilicity (logP ≈ 5.2), influencing tissue distribution and protein binding [3] [8]
  • Solubility: Poor aqueous solubility (<0.1 mg/mL), necessitating advanced formulations like hydroxypropyl-β-cyclodextrin (HP-β-CD) complexes for clinical use [3] [5]
  • Protein Binding: >99% bound to plasma proteins, primarily albumin, limiting free drug availability [4] [8]

Table 1: Key Physicochemical Properties of Hydroxy Itraconazole

PropertyValueMethod/Reference
Molecular FormulaC35H38Cl2N8O5PubChem CID 108222 [1]
Molecular Weight721.63 g/molMedChemExpress [7]
Aqueous Solubility<0.1 mg/mLClin Chim Acta [4]
Plasma Protein Binding>99%StatPearls [3]

The hydroxylation site enhances hydrogen-bonding capacity, slightly improving water solubility compared to the parent compound. However, crystalline forms remain highly insoluble, posing formulation challenges [5] [8].

Biosynthetic Pathway and Metabolic Derivation from Itraconazole

Hydroxy Itraconazole formation occurs primarily through hepatic and intestinal first-pass metabolism mediated by cytochrome P450 3A4 (CYP3A4). The metabolic pathway involves:

  • Primary Oxidation: Itraconazole undergoes regioselective hydroxylation at the terminal carbon of its sec-butyl chain, forming Hydroxy Itraconazole (OH-ITZ) [4] [6].
  • Secondary Metabolism: OH-ITZ is further oxidized to keto-itraconazole (keto-ITZ), an inactive metabolite, via CYP3A4—a process subject to saturation kinetics [4] [6].
  • Enterohepatic Recirculation: Intestinal CYP3A4 contributes significantly to first-pass metabolism, evidenced by portal vein-to-aorta concentration gradients in rats [6].

Table 2: Pharmacokinetic Parameters of Hydroxy Itraconazole in Humans

ParameterValueStudy Details
Plasma Half-life26-60% longer than ITZ*Immunocompromised patients [8]
Metabolic Ratio (OH-ITZ:ITZ)Median: 1.73 (Range: 0.13–8.96)1,223 human samples [2]
Correlation with ITZPearson’s r = 0.7838Paired clinical samples [2]
Ki for CYP3A438 ± 3 nMRat liver model [6]

* Prolonged with repeated dosing due to autoinhibition of CYP3A4

Notably, OH-ITZ itself inhibits CYP3A4 (Ki ≈ 38 nM), creating a feedback loop that modulates its own formation and prolongs the half-life of itraconazole [6]. This autoinhibition contributes to the nonlinear pharmacokinetics observed with repeated dosing. Variability in OH-ITZ formation is influenced by:

  • Genetic polymorphisms in CYP3A4 [2]
  • Concomitant medications (inducers/inhibitors of CYP3A4) [2] [4]
  • Albumin levels and renal function (eGFR) [4]

Role in Antifungal Pharmacotherapy

Hydroxy Itraconazole exhibits broad-spectrum antifungal activity comparable to itraconazole, with minimal inhibitory concentrations (MICs) differing by ≤2 dilution steps against Aspergillus, Candida, and dimorphic fungi [2] [8]. Its pharmacotherapeutic roles include:

  • Direct Antifungal Action: Binds fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis and membrane integrity—a mechanism identical to itraconazole [3] [8].
  • Synergistic Pharmacokinetics: Contributes 40–60% of total antifungal activity in vivo, with plasma concentrations typically 1.5–2× higher than itraconazole at steady state [2] [5].
  • Therapeutic Drug Monitoring (TDM) Relevance: Due to variable OH-ITZ:ITZ ratios (0.13–8.96), combined measurement of ITZ + OH-ITZ is recommended for accurate pharmacokinetic assessment [2] [4].

Table 3: Antifungal Activity and Clinical Targets

ParameterHydroxy ItraconazoleClinical Significance
MIC90 vs Candida spp.0.06–0.5 µg/mLComparable to itraconazole [8]
MIC90 vs Aspergillus spp.0.25–1.0 µg/mLFungicidal activity [8]
Target Prophylaxis LevelITZ >0.5 µg/mL + Combined ITZ+OH-ITZ ≥1.0 µg/mLPrevention in immunocompromised [2]
Target Treatment LevelITZ ≥1.0 µg/mL + Combined ITZ+OH-ITZ ≥2.0 µg/mLActive infection [2]

The metabolite's pharmacokinetics directly influence clinical outcomes:

  • Variable Bioactivation: OH-ITZ formation varies 7-fold between individuals, complicating dose predictions [2].
  • Bioassay Discrepancies: Traditional bioassays detect both ITZ and OH-ITZ, yielding concentrations 2–10× higher than HPLC/LC-MS methods that quantify itraconazole alone [2] [8].
  • Exposure-Response Relationship: In oropharyngeal candidiasis, OH-ITZ levels correlate with treatment success (1.38 µg/mL in responders vs 0.71 µg/mL in non-responders) [2].

Properties

Product Name

Hydroxy Itraconazole

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one

Molecular Formula

C35H38Cl2N8O5

Molecular Weight

721.6 g/mol

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1

InChI Key

ISJVOEOJQLKSJU-QURBUZHQSA-N

SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.